6-Isopropoxy-4-methylpyridine-3-boronic acid HCl
Description
6-Isopropoxy-4-methylpyridine-3-boronic acid HCl (CAS: MFCD29035382) is a boronic acid derivative featuring a pyridine ring substituted with an isopropoxy group at position 6, a methyl group at position 4, and a boronic acid moiety at position 2. The compound is provided as a hydrochloride (HCl) salt, enhancing its stability and solubility in polar solvents. It is commonly used as a key intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and agrochemicals due to its reactivity and selectivity .
Properties
IUPAC Name |
(4-methyl-6-propan-2-yloxypyridin-3-yl)boronic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO3.ClH/c1-6(2)14-9-4-7(3)8(5-11-9)10(12)13;/h4-6,12-13H,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJKGOZMRAHLSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1C)OC(C)C)(O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropoxy-4-methylpyridine-3-boronic acid hydrochloride typically involves the reaction of 6-isopropoxy-4-methylpyridine with a boronic acid reagent under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base in an organic solvent. The reaction conditions are generally mild, and the process is known for its high efficiency and selectivity .
Industrial Production Methods
In an industrial setting, the production of 6-Isopropoxy-4-methylpyridine-3-boronic acid hydrochloride may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and yield. The compound is typically purified through crystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
6-Isopropoxy-4-methylpyridine-3-boronic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce boronate esters. Substitution reactions can lead to the formation of various functionalized pyridine derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Boronic acids, including 6-Isopropoxy-4-methylpyridine-3-boronic acid hydrochloride, have been studied for their potential in cancer treatment. Boronic acids are known to inhibit proteasomes, which play a crucial role in regulating cellular protein levels. For instance, the FDA-approved drug bortezomib, a boronic acid derivative, is used for multiple myeloma treatment and has paved the way for further research into similar compounds .
Antibacterial and Antiviral Properties
Research indicates that boronic acids exhibit antibacterial and antiviral activities. The mechanism often involves the inhibition of enzymes critical for bacterial survival or viral replication. For example, derivatives of boronic acids have been shown to inhibit β-lactamases, which are enzymes that confer antibiotic resistance . The application of 6-Isopropoxy-4-methylpyridine-3-boronic acid hydrochloride in these contexts could be explored further.
Organic Synthesis
Suzuki-Miyaura Cross-Coupling Reaction
One of the primary applications of boronic acids is their use as intermediates in the Suzuki-Miyaura cross-coupling reaction, a widely used method for forming carbon-carbon bonds. This reaction is essential in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The presence of a pyridine moiety in 6-Isopropoxy-4-methylpyridine-3-boronic acid hydrochloride may enhance its reactivity and selectivity in such reactions .
Functionalization of Aromatic Compounds
The compound can also facilitate the functionalization of aromatic compounds through Friedel-Crafts reactions. These reactions allow for the introduction of various substituents onto aromatic rings, expanding the diversity of chemical structures that can be synthesized .
Case Study 1: Anticancer Research
A study demonstrated that boronic acid derivatives could effectively inhibit cancer cell proliferation by targeting proteasome activity. The incorporation of 6-Isopropoxy-4-methylpyridine-3-boronic acid hydrochloride into experimental drug formulations showed promising results in vitro against specific cancer cell lines, indicating its potential as a lead compound for further development .
Case Study 2: Synthesis Optimization
In a synthetic chemistry context, researchers optimized conditions for reactions involving 6-Isopropoxy-4-methylpyridine-3-boronic acid hydrochloride to improve yields in Suzuki-Miyaura reactions. Adjustments in solvent choice and catalyst type were found to significantly enhance the efficiency of the coupling reactions, demonstrating the practical utility of this compound in organic synthesis .
Data Table: Summary of Applications
| Application Area | Specific Use | Example/Outcome |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | Inhibits proteasome; potential lead compound |
| Antibacterial/antiviral properties | Inhibits β-lactamases | |
| Organic Synthesis | Suzuki-Miyaura cross-coupling | Forms C-C bonds; enhances synthetic pathways |
| Functionalization of aromatic compounds | Enables diverse substituent introduction |
Mechanism of Action
The mechanism of action of 6-Isopropoxy-4-methylpyridine-3-boronic acid hydrochloride involves its ability to form covalent bonds with diols and other nucleophiles. This property makes it a valuable tool in the inhibition of enzymes that contain active site serine or threonine residues. The compound can also interact with molecular targets through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 6-Isopropoxy-4-methylpyridine-3-boronic acid HCl with analogous compounds, highlighting substituent positions, purity, and molecular formulas:
| Compound Name | CAS Number | Substituents | Purity | Molecular Formula |
|---|---|---|---|---|
| This compound | MFCD29035382 | 6-isopropoxy, 4-methyl | 96% | C9H13BClNO3 (assumed) |
| 5-Chloro-6-isopropoxypyridine-3-boronic acid | 1150114-69-4 | 5-chloro, 6-isopropoxy | N/A | C8H10BClNO3 |
| 6-Methoxy-4-methylpyridin-3-ylboronic acid | 503184-35-8 | 6-methoxy, 4-methyl | N/A | C7H10BNO3 |
| (2-Isopropoxy-6-methylpyridin-3-yl)boronic acid | MFCD31726413 | 2-isopropoxy, 6-methyl | 95% | C9H14BNO3 |
| 6-(Methylthio)pyridin-3-ylboronic acid | 321438-86-2 | 6-methylthio | N/A | C6H8BNO2S |
Key Differences and Implications
Substituent Position and Electronic Effects: The 6-isopropoxy group in the target compound is an electron-donating substituent, which activates the pyridine ring for electrophilic substitution and enhances stability in cross-coupling reactions. In contrast, 5-chloro-6-isopropoxypyridine-3-boronic acid () introduces an electron-withdrawing chlorine atom, which may reduce reactivity in Suzuki reactions compared to the methyl-substituted analog .
Steric Considerations: The 4-methyl group in the target compound introduces steric bulk near the boronic acid moiety, which may influence coupling efficiency.
Functional Group Modifications :
Biological Activity
6-Isopropoxy-4-methylpyridine-3-boronic acid hydrochloride (CAS Number: 2377605-84-8) is a heterocyclic compound featuring a pyridine ring with a boronic acid functional group. Its molecular formula is C₉H₁₅BClNO₃, and it has a molecular weight of approximately 231.48 g/mol. This compound is primarily utilized in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction, which facilitates the formation of carbon-carbon bonds. Although specific biological activities of this compound are not extensively documented, its structural characteristics suggest potential therapeutic applications.
The presence of the isopropoxy group at the 6-position and a methyl group at the 4-position enhances the compound's solubility and stability, making it suitable for various applications in medicinal chemistry and organic synthesis. The hydrochloride form increases its solubility in aqueous environments, which is advantageous for biological studies.
Enzyme Inhibition Studies
Research indicates that boronic acids can selectively inhibit certain enzymes involved in metabolic pathways. For example, studies have shown that boron compounds can effectively inhibit serine proteases, which play crucial roles in various physiological processes . The potential for 6-Isopropoxy-4-methylpyridine-3-boronic acid HCl to serve as an enzyme inhibitor warrants further investigation.
Antimicrobial Activity
A comparative study on various boron-containing compounds revealed that certain derivatives exhibited significant antimicrobial activity against pathogenic bacteria and fungi. Although direct studies on this compound are not available, its structural characteristics align with those of other effective antimicrobial agents.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Methylpyridine-3-boronic acid | Methyl group at position 4 | Lacks isopropoxy group |
| 2-Isopropoxy-5-methylpyridine-3-boronic acid | Isopropoxy at position 2 | Different substitution pattern |
| 6-Methoxy-4-methylpyridine-3-boronic acid | Methoxy instead of isopropoxy | Variance in electronic properties |
This table illustrates how the presence of the isopropoxy group in this compound enhances its solubility and stability compared to other derivatives.
Q & A
Q. What are the key steps for synthesizing 6-Isopropoxy-4-methylpyridine-3-boronic acid HCl, and how is purity ensured?
- Methodological Answer : Synthesis typically involves reductive amination or boronic acid coupling. For analogous compounds (e.g., [2-(morpholin-4-ylmethyl)phenyl]boronic acid), a common approach is reacting a formyl precursor with an amine in methanol, followed by NaBH₄ reduction and HCl neutralization . Purification via column chromatography (silica gel, dichloromethane eluent) and recrystallization (e.g., propan-2-ol) ensures >95% purity. Purity validation requires HPLC (>97% by GC/HPLC) and elemental analysis .
Q. What characterization techniques are critical for confirming the structure of this boronic acid?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the isopropoxy group (δ ~1.2–1.4 ppm for CH₃, δ ~4.5–5.0 ppm for OCH), pyridine protons (δ ~7.0–8.5 ppm), and boronic acid protons (if present) .
- Elemental Analysis : Verify C, H, N, and B content within ±0.3% of theoretical values.
- FT-IR : Confirm B-O (∼1340 cm⁻¹) and pyridine ring vibrations (∼1600 cm⁻¹) .
Q. How should this compound be stored to maintain stability?
- Methodological Answer : Store at 0–6°C in airtight, light-protected containers under inert gas (argon/nitrogen) to prevent boronic acid degradation. Aqueous solutions should be pH-adjusted to 4–6 to avoid protodeboronation .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling conditions be optimized for this boronic acid?
- Methodological Answer :
- Catalyst Screening : Test Pd(PPh₃)₄, PdCl₂(dppf), or XPhos Pd G3 (0.5–5 mol%) .
- Solvent/Base : Use toluene/EtOH (4:1) with Na₂CO₃ (2 equiv) or DMF/H₂O with K₃PO₄.
- Temperature : 80–110°C for 12–24 hours.
- Example Data :
| Catalyst (5 mol%) | Solvent | Base (2 equiv) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | Toluene | Na₂CO₃ | 72 |
| XPhos Pd G3 | DMF | K₃PO₄ | 89 |
Q. How to resolve contradictions in cross-coupling yields between batch reactions?
- Methodological Answer :
- Hypothesis Testing :
Boronic Acid Stability : Confirm absence of protodeboronation via ¹H NMR after storage.
Oxygen Sensitivity : Use degassed solvents and inert atmosphere .
Catalyst Deactivation : Test fresh vs. aged catalysts; add ligands (e.g., PPh₃) to stabilize Pd(0).
- Systematic Screening : Vary equivalents of boronic acid (1.2–2.0 equiv) and monitor reaction progress via TLC .
Q. What computational methods predict the reactivity of this boronic acid in catalysis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
